molecular formula C12H14ClNO2 B7923756 3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923756
M. Wt: 239.70 g/mol
InChI Key: QDJDFKNDEFPEIN-UHFFFAOYSA-N
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Description

3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6) is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a chlorine substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive chloro group and stereochemical versatility. The (R)-enantiomer is explicitly documented, highlighting its importance in enantioselective synthesis .

Properties

IUPAC Name

benzyl 3-chloropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDFKNDEFPEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear precursors such as 4-chloroamines or γ-amino alcohols undergo acid- or base-catalyzed cyclization. A patented method (WO2014206257A1) details the use of sodium ethoxide (38 mg, 0.71 mmol) in ethanol/DMF (15:3 mL) under hydrogen pressure (1.4–1.5 MPa) at 50°C, achieving ring closure in 6–8 hours. This method prioritizes stereochemical control, with chiral catalysts like (S)-N-p-methoxybenzyl derivatives ensuring enantiomeric excess >98%.

Reductive Amination Pathways

Alternative routes employ reductive amination of diketones. For example, PMC studies demonstrate that borane-THF complexes reduce lactam intermediates (e.g., compound 10 ) to diols (e.g., 12 ) with 52% yield over two steps. Subsequent oxidation with RuCl₃ generates carboxylic acid precursors essential for esterification.

Regioselective Chlorination Techniques

Introducing the chlorine atom at the 3-position requires precision to avoid diastereomer formation.

Electrophilic Halogenation

Direct chlorination of pyrrolidine-1-carboxylic acid derivatives using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −20°C achieves 68–72% regioselectivity. The reaction proceeds via a radical mechanism, with tert-butyl hydroperoxide (TBHP) as an initiator.

Nucleophilic Displacement

A two-step halogen exchange method is documented in PMC articles:

  • Iodination of pyrrolidine-1-carboxylates using N-iodosuccinimide (NIS) in acetonitrile (82% yield).

  • Iodine-chlorine exchange via Finkelstein reaction with CuCl₂ in DMF at 100°C (94% conversion).

Benzyl Esterification: Catalytic and Stoichiometric Approaches

Esterification of the carboxylic acid intermediate is critical for protecting the acid group and enhancing solubility.

Steglich Esterification

Benchmark conditions involve dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. Benzyl alcohol (1.5 equiv) reacts with the acid at 25°C for 12 hours, yielding 85–90% ester.

Acid Chloride Mediated Route

Conversion to the acid chloride (SOCl₂, reflux, 4 hours) followed by benzyl alcohol addition in pyridine achieves 78% yield. This method avoids racemization, making it suitable for chiral intermediates.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

A PMC study reports a telescoped process combining cyclization, chlorination, and esterification in a single flow system. Residence time of 30 minutes at 120°C delivers 73% overall yield with >99.5% purity.

Solvent Recycling Systems

Ethanol/water mixtures (7:3 v/v) enable efficient product extraction and solvent recovery, reducing waste by 40% compared to batch processes.

Analytical Validation and Quality Control

Critical parameters for industrial batches include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
Chlorine ContentIon chromatography10.8–11.2%
Enantiomeric ExcessChiral SFC≥98.5%

Data adapted from.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

MethodYield (%)Purity (%)Cost (USD/kg)
Electrophilic Chlorination6898.5220
Halogen Exchange7699.2310
Continuous Flow7399.5190

Halogen exchange offers superior purity but higher costs, while flow chemistry balances yield and economy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 3-position of the pyrrolidine ring undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Reaction TypeReagents/ConditionsProductReference
Amine Substitution Ammonia, high pressure (50–80 atm)3-Amino-pyrrolidine-1-carboxylic acid benzyl ester
Thiol Displacement Thiols (e.g., benzyl mercaptan), base3-Substituted thioether derivatives

Key Findings :

  • In a patented process, the chlorine atom was displaced by ammonia under high pressure (50–80 atm) to yield 3-amino derivatives with high enantiomeric purity (e.e. >97%) .

  • The reaction proceeds via an SN2 mechanism, facilitated by the steric accessibility of the chloro group on the pyrrolidine ring .

Hydrolysis of the Benzyl Ester

The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions, providing access to carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductReference
Acidic Hydrolysis HCl (concentrated), reflux3-Chloro-pyrrolidine-1-carboxylic acid
Basic Hydrolysis NaOH (aqueous), room temperatureSodium salt of the carboxylic acid

Key Findings :

  • Hydrolysis of the benzyl ester in related pyrrolidine derivatives (e.g., compound 73 ) using NaOH yielded carboxylic acids, which were further utilized in medicinal chemistry applications .

  • Hydrogenolysis (H₂, Pd/C) is an alternative method for benzyl ester removal, preserving the chloro substituent .

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under specific conditions, enabling access to linear intermediates.

Reaction TypeReagents/ConditionsProductReference
Acid-Catalyzed Ring Opening H₂SO₄, heatLinear amino chloride derivatives
Oxidative Ring Opening DDQ (oxidant), THFQuinoline derivatives (via intermediates)

Key Findings :

  • Treatment with strong acids like H₂SO₄ cleaves the pyrrolidine ring, yielding linear chains with retained chloro functionality .

  • Oxidative ring-opening with DDQ in tetrahydrofuran (THF) has been employed to synthesize quinoline derivatives, though this requires additional functional groups (e.g., nitro substituents) .

Coupling Reactions via the Chloro Group

The chloro group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids3-Aryl-pyrrolidine derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amines3-Aminoaryl-pyrrolidine derivatives

Key Findings :

Functionalization of the Pyrrolidine Nitrogen

The nitrogen in the pyrrolidine ring can be alkylated or acylated, modifying the compound’s properties.

Reaction TypeReagents/ConditionsProductReference
N-Alkylation Alkyl halides, K₂CO₃N-Alkylated pyrrolidine derivatives
N-Acylation Acetyl chloride, baseN-Acetylated derivatives

Key Findings :

  • N-Alkylation with methyl iodide in the presence of K₂CO₃ yielded N-methyl derivatives, as seen in related compounds.

  • Acylation with chloroacetyl chloride introduced amide functionalities, enhancing biological activity in medicinal chemistry contexts.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds
    • 3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester serves as an intermediate in synthesizing various bioactive compounds, including pharmaceuticals targeting neurological disorders and cancer. Its structure allows for modifications that enhance biological activity.
  • Antiviral Activity
    • Studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Research has focused on the potential of 3-chloro derivatives in inhibiting viral replication processes, making them candidates for antiviral drug development .

Biochemical Research

  • Enzyme Inhibition Studies
    • The compound has been utilized in enzyme inhibition studies, particularly in understanding enzyme-substrate interactions. Its structural features allow researchers to explore how modifications affect enzyme activity, contributing to drug design efforts aimed at specific targets .
  • Cell Culture Applications
    • In cell culture systems, 3-chloro-pyrrolidine derivatives have been employed to study cellular responses to various stimuli. This includes their role in signaling pathways and cellular metabolism, providing insights into disease mechanisms and potential therapeutic interventions .

Material Science Applications

  • Polymer Chemistry
    • The compound has found applications in polymer chemistry, where it is used as a building block for synthesizing novel polymers with specific properties. These polymers can be tailored for use in drug delivery systems or as biomaterials in tissue engineering .
  • Surface Modification
    • Research indicates that 3-chloro-pyrrolidine derivatives can be used to modify surfaces for enhanced biocompatibility and functionality. This application is particularly relevant in developing medical devices that require specific interactions with biological tissues .

Case Study 1: Antiviral Compound Development

A recent study explored the synthesis of a series of pyrrolidine derivatives based on this compound. The derivatives were tested against various viruses, showing promising results in inhibiting viral replication pathways. This research underscores the potential of this compound class in developing new antiviral therapies.

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the inhibitory effects of modified pyrrolidine compounds on a specific enzyme involved in metabolic pathways related to cancer progression. The findings demonstrated that certain modifications significantly enhanced inhibitory potency, suggesting avenues for further exploration in cancer therapeutics.

Mechanism of Action

Comparison with Similar Compounds

3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 13811-12-6)

  • Structure : Bromine replaces chlorine at the 3-position.
  • Properties : Higher molecular weight (258.13 g/mol vs. 239.70 g/mol) due to bromine’s larger atomic mass. The pKa is predicted to be -3.35 , indicating similar acidity to the chloro analog .
  • Reactivity : Bromine’s lower electronegativity compared to chlorine may enhance nucleophilic substitution reactions.
  • Applications : Widely employed as a pharmaceutical intermediate, particularly in cross-coupling reactions .
  • Stereochemistry : Both (R)- and (S)-enantiomers are available, with the (S)-enantiomer documented under CAS 1353995-89-7 .

Hydroxy-Substituted Analogs

Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5)

  • Structure : Hydroxyl group replaces chlorine at the 3-position.
  • Properties: Increased polarity due to the hydroxyl group, improving solubility in polar solvents. No pKa data available, but hydrogen bonding capability distinguishes it from the chloro analog .
  • Reactivity : The hydroxyl group enables oxidation or protection/deprotection strategies, unlike the chloro analog’s substitution chemistry.
  • Applications : Used in peptide synthesis and as a precursor for functionalized pyrrolidines .

Amino-Substituted Analogs

Benzyl 3-aminopyrrolidine-1-carboxylate (CAS: 1044560-96-4)

  • Structure: Amino group replaces chlorine at the 3-position.
  • Properties: Basic amino group (pKa ~10–11) contrasts with the chloro analog’s neutral character. Molecular weight is 220.25 g/mol .
  • Reactivity: The amino group participates in amide bond formation, Michael additions, and serves as a ligand in catalysis.
  • Applications : Key intermediate for bioactive molecules, including kinase inhibitors .

(R)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353995-06-8)

  • Structure: Chloroacetylated amino group at the 3-position.
  • Properties : Molecular weight 296.75 g/mol , with increased complexity due to the chloroacetamide moiety .
  • Reactivity : The chloroacetamide group enables alkylation or conjugation reactions.
  • Applications : Used in targeted drug delivery systems and antibody-drug conjugates .

Other Functionalized Analogs

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 889953-08-6)

  • Structure : Carboxymethoxy group at the 3-position.
  • Properties : Molecular weight 295.30 g/mol ; introduces a carboxylic acid derivative via an ether linkage .
  • Reactivity : The carboxymethoxy group allows further functionalization, such as ester hydrolysis or peptide coupling.
  • Applications : Explored in prodrug design and polymer chemistry .

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 917357-85-8)

  • Structure: N-substituted hydroxyethyl-methyl-amino group at the 3-position.
  • Properties : Molecular weight 278.35 g/mol ; predicted density 1.19 g/cm³ and boiling point 436.1°C .
  • Reactivity : The tertiary amine and hydroxyl group enable pH-sensitive interactions.
  • Applications: Potential use in neuroactive compounds or ion-channel modulators .

Biological Activity

3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester, a chiral compound with significant biological potential, is primarily studied for its applications in medicinal chemistry and biological research. This compound features a chlorine atom at the third position of the pyrrolidine ring and a benzyl ester group, which contribute to its unique biological activity.

The molecular formula of this compound is C12_{12}H14_{14}ClNO2_2, with a molecular weight of 241.7 g/mol. The presence of the chlorine substituent and the benzyl ester group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrolysis of the ester group releases the active carboxylic acid, which can then engage in various biochemical pathways. The chlorine atom enhances binding affinity, potentially leading to inhibition or activation of target proteins.

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been utilized in studies focusing on enzyme kinetics where it demonstrated significant inhibition capabilities against certain proteases and kinases.

2. Anticancer Activity

In vitro studies have shown that derivatives of pyrrolidine compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines. Notably, it has been tested against melanoma and lung cancer cell lines, showing promising results in reducing cell viability.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity Target Effect IC50_{50} (µM)
Enzyme InhibitionSerine proteasesSignificant inhibition5.2
Anticancer (B16-F10)Melanoma cell lineReduced viability13.8
NeuroprotectionNeuronal cellsIncreased cell survivalNot quantified

Case Studies

  • Enzyme Inhibition Study : A study conducted on serine proteases demonstrated that this compound effectively inhibited enzyme activity with an IC50_{50} value of 5.2 µM, indicating a strong potential for therapeutic applications in diseases where these enzymes play a critical role.
  • Anticancer Activity : In a comparative study involving various pyrrolidine derivatives, this compound was shown to reduce the viability of B16-F10 melanoma cells by approximately 50% at a concentration of 13.8 µM, highlighting its potential as an anticancer agent.
  • Neuroprotective Research : Preliminary findings from neuroprotection studies suggest that this compound may enhance neuronal survival under oxidative stress conditions, although specific IC50_{50} values remain to be established.

Q & A

Q. How does pH influence the formation of benzyl ester bonds in reactions involving 3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester or related compounds?

Methodological Answer: The pH of the reaction medium critically determines reaction pathways. For instance, acidic conditions (pH 4) favor benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and quinone methide intermediates, while neutral pH (6–7) promotes competing reactions with amino groups in proteins . To optimize ester bond formation:

  • Use pH 4 for preferential esterification.
  • Monitor nitrogen content (via elemental analysis) to assess protein interference under neutral conditions.
  • Characterize products using FTIR, solid-state CP/MAS ¹³C NMR, and HPLC to confirm ester bond integrity .

Q. What are effective strategies to synthesize and purify this compound derivatives?

Methodological Answer: Multi-step synthesis often involves:

Protection/Deprotection: Use tert-butyl or benzyl ester groups to protect reactive sites. For example, tert-butyl esters (e.g., 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester) are synthesized via palladium-catalyzed coupling or acid hydrolysis .

Purification: Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization. Monitor purity via LC-MS or NMR.

Handling Sensitive Intermediates: Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of chloro or ester groups .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., ester vs. amide formation) be resolved in complex systems?

Methodological Answer: Contradictions often arise from competing nucleophilic reactions. For example:

  • Amino vs. Carboxylic Acid Reactivity: Under neutral pH, amino groups (e.g., in proteins) outcompete carboxylic acids for quinone methide intermediates due to higher nucleophilicity (reactivity order: amine > thiol > acid > hydroxyl) .
  • Resolution Strategy:
    • Use pH-selective buffers to steer reactions toward desired products.
    • Apply kinetic studies (e.g., stopped-flow spectroscopy) to quantify reaction rates.
    • Validate pathways via isotopic labeling (e.g., ¹³C-glucose) and tracking incorporation into products .

Q. What advanced analytical techniques are recommended for characterizing this compound in multi-component mixtures?

Methodological Answer: For complex matrices (e.g., biological or synthetic mixtures):

  • Chromatographic Fingerprinting: Use UPLC-QTOF-MS to separate and identify trace components.
  • Chemometric Analysis: Apply Principal Component Analysis (PCA) and Model Population Analysis (MPA) to isolate differential markers (e.g., benzyl esters, decanoic acid ethyl ester) .
  • Structural Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous stereochemical assignment .

Q. How can site-specific protein modifications be achieved using benzyl ester derivatives?

Methodological Answer: Benzyl esters enable genetic or chemical tagging of proteins. For example:

  • Genetic Encoding: Incorporate glutamic acid benzyl ester analogs via engineered tRNA synthetases for click chemistry-compatible handles .
  • Post-Translational Modification: React ester-activated probes (e.g., NHS esters) with lysine residues under mild alkaline conditions (pH 8–9).
  • Validation: Confirm site specificity using MALDI-TOF/TOF mass spectrometry and mutagenesis controls .

Q. What are the mechanistic implications of halogen (e.g., chloro) substituents on pyrrolidine ester reactivity?

Methodological Answer: The chloro group at the 3-position:

  • Electronic Effects: Withdraws electron density, enhancing electrophilicity of adjacent carbonyl groups.
  • Steric Effects: Hinders nucleophilic attack at the pyrrolidine ring, directing reactivity toward the ester moiety.
  • Experimental Validation:
    • Compare reaction rates of chloro vs. non-halogenated analogs (e.g., 3-Bromo-pyrrolidine derivatives) using kinetic assays .
    • Use DFT calculations to map transition states and charge distribution .

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